molecular formula C10H24F2N4 B045103 6,6-Difluorospermine CAS No. 111397-41-2

6,6-Difluorospermine

Cat. No.: B045103
CAS No.: 111397-41-2
M. Wt: 238.32 g/mol
InChI Key: YJYKTXUYOGVQAF-UHFFFAOYSA-N
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Description

6,6-Difluorospermine, also known as this compound, is a useful research compound. Its molecular formula is C10H24F2N4 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Polyamines - Putrescine - Spermidine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

111397-41-2

Molecular Formula

C10H24F2N4

Molecular Weight

238.32 g/mol

IUPAC Name

N,N'-bis(3-aminopropyl)-2,2-difluorobutane-1,4-diamine

InChI

InChI=1S/C10H24F2N4/c11-10(12,9-16-7-2-5-14)3-8-15-6-1-4-13/h15-16H,1-9,13-14H2

InChI Key

YJYKTXUYOGVQAF-UHFFFAOYSA-N

SMILES

C(CN)CNCCC(CNCCCN)(F)F

Canonical SMILES

C(CN)CNCCC(CNCCCN)(F)F

111397-41-2

Synonyms

6,6-difluorospermine

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane (2.7 g, 4.36 mM) and 47% aqueous HBr are refluxed (bath temperature: 110° C.) for 17 hours. After cooling to room temperature, the solution is carefully extracted with ether (three times) and finally with chloroform. Evaporation of the aqueous phase, followed by stripping with isopropanol (twice) and ethanol (twice) produces a solid residue which is digested with acetone, collected, and washed with acetone (three times), ethanol (three times) and finally with ether: white crystals, 1.8 g (74%). This material is recrystallized by dissolving in hot (80° C.) aqueous ethanol (100 mL, H2O: ethanol 1:9), filtering through paper, and adding additional ethanol (10-20 mL) to yield the desired 6,6-difluoro-1,12-diamino-4,9-diaza-dodecane as the tetrahydrobromide salt: white crystals 1.2 g, (49%).
Name
1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane
Quantity
2.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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